Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†

Physical Chemistry Chemical Physics Pub Date: 2023-09-05 DOI: 10.1039/D3CP03480A

Abstract

PrBi, a sister member of the rare-earth monopnictide family, is an excellent candidate for studying extreme magnetoresistance and nontrivial topological electronic states. In this study, we perform angular magnetoresistance measurements as well as bulk and surface band structure calculations on this compound. PrBi's magnetoresistance is revealed to be significantly angle-dependent and shows a fourfold symmetry as always observed in the nonmagnetic isostructural counterparts, including LaSb, LaBi, and LuBi. Its angular magnetoresistance can be reproduced well using the semiclassical two-band model. The deduced parameters suggest that PrBi hosts an elongated electron pocket with a mobility anisotropy of ∼3.13 and is slightly uncompensated in its carrier concentration. Our bulk and surface band structure calculations confirm the anisotropic electronic features. Moreover, we reveal that a nodal-line-shaped surface state appears at the [X with combining macron] point, and is associated with the quadratic dispersion along the [capital Gamma, Greek, macron][X with combining macron] direction, and the linear type-I Dirac dispersion along the [X with combining macron][M with combining macron] direction. Owing to the type-I Dirac dispersion feature, PrBi could serve as a promising material platform for studying many unexpected physical properties, such as the highly anisotropic transport and valley polarization of electrons.

Graphical abstract: Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide
Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†
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